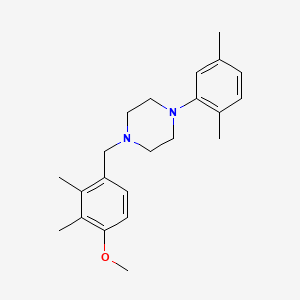![molecular formula C15H13Cl2NO2 B5853134 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)
3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide (DMMPB) is a chemical compound that has been used extensively in scientific research. It is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide inhibits PDE4 by binding to the catalytic site of the enzyme and preventing the hydrolysis of cyclic AMP (cAMP). This leads to an increase in the levels of cAMP, which in turn leads to the activation of downstream signaling pathways. 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide also binds to the GABA-A receptor and enhances the activity of the receptor, leading to an increase in the inhibitory neurotransmission.
Biochemical and Physiological Effects
3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide has also been shown to have anxiolytic effects by enhancing the activity of the GABA-A receptor. In addition, 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide has been shown to have cognitive-enhancing effects by increasing the levels of cAMP in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide has several advantages as a tool for scientific research. It is a highly selective inhibitor of PDE4 and has been shown to have a good safety profile. 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide is also relatively easy to synthesize and is readily available. However, 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide has some limitations as a tool for scientific research. It has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. In addition, 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide has poor solubility in aqueous solutions, which can make it difficult to administer to animals.
Direcciones Futuras
There are several future directions for the use of 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide in scientific research. One direction is the development of new derivatives of 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide with improved pharmacokinetic properties. Another direction is the use of 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide in the study of other enzymes and receptors involved in various physiological processes. Finally, 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide could be used in the development of new therapies for various diseases such as inflammation and anxiety disorders.
Conclusion
In conclusion, 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide is a benzamide derivative that has been extensively used in scientific research. It has been shown to have a variety of biochemical and physiological effects and is a valuable tool for the study of various cellular processes. 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide has several advantages as a research tool, but also has some limitations. There are several future directions for the use of 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide in scientific research, and it is likely to continue to be an important tool in the study of various physiological processes.
Métodos De Síntesis
3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide can be synthesized by reacting 3-(methoxymethyl)aniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is typically carried out at room temperature under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide has been used extensively in scientific research as a tool to study various biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of various cellular processes such as inflammation, immune response, and memory formation. 3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide has also been shown to have an effect on the GABA-A receptor, which is involved in the regulation of neurotransmission.
Propiedades
IUPAC Name |
3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-9-10-3-2-4-12(7-10)18-15(19)11-5-6-13(16)14(17)8-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOKILJCFADLKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)


![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)


![1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5853108.png)
![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![4-{[(2-propoxy-1-naphthyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853126.png)

